Glycolic Acid
Description
Glycolic acid (C₂H₄O₃), the smallest α-hydroxy acid (AHA), is a colorless, odorless compound with a hydroxyl group adjacent to a carboxylic acid group. It occurs naturally in sugarcane, unripe grapes, and beetroot, and is synthesized industrially via catalytic oxidation of ethylene glycol or microbial fermentation . Its small molecular size enables superior skin penetration, making it a staple in dermatology for chemical peels, acne treatment, and anti-aging formulations . Beyond cosmetics, this compound is a key monomer in biodegradable polymers like poly(this compound) (PGA), valued for high crystallinity, mechanical strength, and gas barrier properties . It also plays roles in plant respiration, bacterial metabolism, and industrial processes such as deep eutectic solvent (DES) formulations .
Properties
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
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InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
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InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)O | |
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Related CAS |
26124-68-5, Array | |
| Record name | Glycolic acid polymer | |
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| Record name | Hydroxyacetic acid | |
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DSSTOX Substance ID |
DTXSID0025363 | |
| Record name | Glycolic acid | |
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Molecular Weight |
76.05 g/mol | |
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Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
| Record name | Glycolic acid | |
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| Record name | HYDROXYACETIC ACID | |
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Boiling Point |
100 °C, BP: decomposes | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
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Vapor Density |
Relative vapor density (air = 1): 2.6 | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | Glycolic acid | |
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Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS No. |
79-14-1, 26124-68-5 | |
| Record name | Glycolic acid | |
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| Record name | GLYCOLIC ACID | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
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Preparation Methods
Hydrolysis of Monochloroacetic Acid
The hydrolysis of monochloroacetic acid (MCAA) remains a cornerstone of glycolic acid production. This method involves reacting molten MCAA with 50% aqueous sodium hydroxide at 90–130°C, yielding a 60% this compound solution contaminated with 12–14% sodium chloride. Post-reaction purification requires evaporative concentration followed by acetone extraction to isolate the acid. While cost-effective, the process generates substantial sodium chloride waste, complicating disposal. Alternative acid-catalyzed hydrolysis at 150–200°C under pressure substitutes sodium chloride with hydrogen chloride, which can be distilled off, but demands higher energy input. Recent optimizations have reduced water usage by 40%, though scalability remains constrained by corrosion risks.
Carbonylation of Formaldehyde
The Du Pont process, commercialized in the U.S., employs formaldehyde carbonylation with carbon monoxide and water at >30 MPa using acid catalysts. This method achieves near-quantitative yields by reacting formaldehyde trioxymethylene with CO in a pressurized reactor. A cyclic variant described in patent US2153064A utilizes sulfuric acid as a catalyst, dissolving formaldehyde in this compound solvent to absorb CO at 700 atmospheres and 200°C, achieving 90% yield in 5 minutes. Key advantages include minimal byproducts and high purity, but operational costs for high-pressure equipment limit adoption to large-scale facilities.
Electrolytic Reduction of Oxalic Acid
Degussa’s patented method reduces oxalic acid (C₂H₂O₄) electrolytically, producing this compound and carbon dioxide. The reaction occurs in an electrolytic cell with a lead cathode and platinum anode, yielding 85–90% this compound under controlled pH. Despite high purity, energy-intensive electrolysis and oxalic acid sourcing challenges render this method less economically viable than hydrolysis or carbonylation.
Biotechnological Production Methods
Glyoxylate Shunt Pathway
The glyoxylate shunt (GS) in Escherichia coli and Corynebacterium glutamicum redirects carbon flux from the tricarboxylic acid (TCA) cycle to this compound. By overexpressing isocitrate lyase (AceA) and glyoxylate reductase (YcdW), glyoxylate is reduced to this compound. Deng et al. (2018) optimized this pathway in E. coli, achieving 65.5 g/L this compound at 90% theoretical yield by decoupling growth and production phases. Challenges include metabolic imbalance due to TCA cycle suppression, addressed by overexpressing citrate synthase (GltA) to stabilize flux.
Table 1: Glyoxylate Shunt Performance in Microbial Hosts
D-Xylulose-1-Phosphate Pathway
This synthetic pathway converts D-xylose to this compound via D-xylulose-1-phosphate (X1P). X1P aldolase cleaves X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP), with glycolaldehyde oxidized to this compound by aldehyde dehydrogenase (AldA). Alkim et al. (2015) engineered E. coli to produce 20 g/L this compound from xylose, but carbon loss via DHAP reduced yields to 38% of theoretical maximum. Aerobic conditions mitigated acetate accumulation, highlighting the trade-off between oxygenation and byproduct formation.
Glycoptimus Pathway
A 2019 breakthrough involved the glycoptimus module in E. coli, combining D-arabinose-5-P isomerase (KdsD), fructose-6-phosphate aldolase (FsaA), and AldA. This pathway converts hexoses and pentoses into this compound with 50% higher theoretical yield than existing routes. Experimental validation achieved 30% yield from glucose and xylose, constrained by NADH imbalance and this compound toxicity. Strain Screen23, expressing constitutive kdsD-fsaA and aldA, produced 8.2 g/L this compound from xylose in mineral medium, underscoring the need for further metabolic engineering.
Comparative Analysis of Methods
Yield and Scalability
Chemical methods dominate industrial production due to high yields (80–96%) and成熟 technology. However, biotechnological routes offer sustainability advantages, with microbial systems achieving 30–90% yields from renewable substrates. The glycoptimus pathway’s 50% yield improvement potential positions it as a future contender, pending strain robustness and process optimization.
Table 2: Method Comparison
| Method | Substrate | Yield (%) | Byproducts | Scalability |
|---|---|---|---|---|
| MCAA Hydrolysis | Monochloroacetate | 85 | NaCl/HCl | High |
| Formaldehyde Carbonylation | Formaldehyde | 96 | None | Moderate |
| Glyoxylate Shunt | Glucose | 90 | Succinate | Moderate |
| Glycoptimus Pathway | Xylose | 30 | Acetate | Low |
Environmental and Economic Considerations
Chemical synthesis generates halogenated waste and requires fossil-derived feedstocks, whereas microbial production uses renewable sugars but faces higher fermentation costs. Life-cycle analyses estimate biotechnological methods reduce greenhouse gas emissions by 40% compared to carbonylation, but current economies of scale favor chemical processes .
Chemical Reactions Analysis
Esterification and Reactive Distillation
Glycolic acid undergoes esterification with alcohols under catalytic conditions. Reactive distillation experiments using heterogeneous catalysts show significant conversion improvements:
| Catalyst | Conversion Rate | Temperature | Pressure | Source |
|---|---|---|---|---|
| Nafion NR50® | 30% | 100°C | 380 mbar | |
| TiO₂-Wox | 36% | 100°C | 380 mbar | |
| H₂SO₄ (benchmark) | 86% | 100°C | 380 mbar |
Optimal performance occurs at zero reflux ratio (33% conversion) due to increased reactant concentration in the reaction zone . Amberlyst 36 achieves parity with H₂SO₄ through enhanced thermal stability and ion-exchange capacity .
Thermal Decomposition and Tautomerization
Flash vacuum pyrolysis at 400°C generates 1,1,2-ethenetriol (enol tautomer), which undergoes photolytic rearrangement (λ=180-254 nm):
Activation barriers for decomposition pathways:
| Pathway | ΔH‡ (kcal/mol) | Products |
|---|---|---|
| Tautomerization to GA | 57.7 | This compound |
| Ketene formation | 51.2 | Ketene + H₂O |
Gas-phase decomposition follows three mechanisms:
-
Mechanism A : Two-step α-lactone formation (rate-limiting step Eₐ=41.2 kcal/mol)
-
Mechanism B : Alternative lactonization (Eₐ=43.8 kcal/mol)
Coordination Chemistry and Metal Interactions
Cu⁺ complexes demonstrate unique fragmentation patterns:
| Reaction | Major Products | Binding Energy (kJ/mol) |
|---|---|---|
| [HOCH₂COOH-Cu]⁺ → | CH₂O₂ loss (46 u) | 222 ± 15 |
| CO + H₂O loss (46 u) |
DFT calculations reveal two degenerate Cu⁺ coordination modes:
Pb²⁰ and Cu²⁰ complexes show enhanced stability versus other carboxylic acids due to hydroxyl participation in coordination .
Acid-Catalyzed Reactions and Byproduct Formation
Technical this compound solutions (70 wt%) contain:
| Impurity | Concentration | Detection Method |
|---|---|---|
| Formic acid | 0.5-1.2% | Ion Chromatography |
| Sulfate | 0.3-0.8% | ICP-MS |
| Dithis compound | <500 mg/L | GC-MS/MS |
Diethyl ether extraction yields 23-26% organic residue containing malonate derivatives under extreme conditions .
Photolytic Reactions
Matrix-isolated 1,1,2-ethenetriol undergoes UV-induced transformations:
-
254 nm: 85% conversion to this compound
-
180 nm: 40% ketene production
Quantum yield decreases with increasing wavelength due to competing relaxation pathways .
This comprehensive analysis demonstrates this compound's reactivity profile through experimental validations and theoretical models, providing critical insights for synthetic applications and environmental fate studies.
Scientific Research Applications
Dermatological Applications
Glycolic acid is extensively utilized in dermatology due to its ability to exfoliate the skin, enhance cellular turnover, and promote collagen synthesis. The following table summarizes key dermatological applications:
Case Study: Chemical Peels with this compound
A controlled study demonstrated that 50% this compound peels significantly improved mild photoaging after four weeks of treatment. Histological analysis revealed a decrease in rough texture, fewer solar keratoses, and increased collagen thickness in the dermis . This highlights this compound's effectiveness in aesthetic dermatology.
Antimicrobial Properties
Recent research has unveiled this compound's potent antibacterial activity against Propionibacterium acnes (now known as Cutibacterium acnes), the bacteria responsible for acne. A study found that this compound exhibits significant bactericidal activity at lower concentrations (as low as 0.2%) when formulated at pH levels between 3.0 and 4.5 . The mechanism involves disruption of bacterial cell membranes, making it a promising alternative to traditional antibiotics for acne treatment.
Regulatory Considerations
The use of this compound in cosmetic formulations is subject to regulatory guidelines to ensure safety and efficacy. The optimal concentrations for therapeutic effects while minimizing side effects are still under investigation. Regulatory bodies recommend specific pH levels and concentrations to reduce irritation risks associated with AHAs .
Broader Applications
Beyond dermatology, this compound has potential applications in other fields:
Mechanism of Action
Glycolic acid works by breaking down the intercellular bonds in the stratum corneum, leading to exfoliation of the outermost layers of the skin . It targets glucose-6-phosphate 1-dehydrogenase, inhibiting its activity and promoting cell turnover . This results in smoother and more radiant skin, making it effective in treating various skin conditions .
Comparison with Similar Compounds
Structural Differences :
- This compound: C₂ hydroxy acid (HOOC-CH₂-OH).
- Lactic acid: C₃ hydroxy acid (HOOC-CH(OH)-CH₃).
Functional and Application Differences :
- Biodegradable Polymers :
- PGA (100% this compound) exhibits superior oxygen/water barrier properties (OP <1.0, WP <1.0) compared to polylactic acid (PLA), which has higher OP and WP .
- Lactic acid-based polymers (PLA) degrade slower due to higher hydrophobicity, while this compound units in PLGA copolymers degrade preferentially, accelerating breakdown .
- Microbial Production :
- Dermatology :
This compound vs. Salicylic Acid
Structural Differences :
- This compound: AHA with a hydroxyl and carboxylic acid group.
- Salicylic acid: Beta-hydroxy acid (BHA) with a phenolic hydroxyl group.
Functional Differences :
- Mechanism of Action: this compound disrupts C. acnes membranes via nonionic forms (87% at pH 3.0), while salicylic acid penetrates sebum via lipophilicity .
This compound vs. Citric Acid
Structural Differences :
- This compound: Monocarboxylic AHA.
- Citric acid: Tricarboxylic acid (C₆H₈O₇).
Other AHAs: Malic and Tartaric Acids
- Malic acid (C₄H₆O₅) and tartaric acid (C₄H₆O₆) have larger molecular sizes, reducing skin penetration efficacy compared to this compound .
This compound vs. Polycaprolactone (PCL)
- PCL, a synthetic polyester, degrades slower (2–4 years) than this compound-based polymers (weeks to months). This compound copolymers enhance marine biodegradability but require ≥50% content to maintain barrier properties .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Solubility (g/100 mL H₂O) |
|---|---|---|---|
| This compound | 76.05 | 3.6 | 70 (at 25°C) |
| Lactic acid | 90.08 | 3.8 | Miscible |
| Salicylic acid | 138.12 | 2.9 | 0.2 (at 20°C) |
Table 2: Key Research Findings
Biological Activity
Glycolic acid (GA), a prominent member of the alpha-hydroxy acids (AHAs), has garnered attention for its diverse biological activities, particularly in dermatology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a colorless, odorless organic acid derived from sugar cane. Its small molecular size allows for deep skin penetration, making it effective in various cosmetic and therapeutic applications. The primary biological activities of this compound include:
- Skin Rejuvenation : Promoting exfoliation and cellular turnover.
- Collagen Synthesis : Stimulating fibroblast activity to enhance dermal matrix integrity.
- Antibacterial Properties : Exhibiting pH-dependent antibacterial effects against skin pathogens.
1. Skin Rejuvenation and Collagen Synthesis
This compound promotes skin rejuvenation through several mechanisms:
- Exfoliation : GA disrupts intercellular bonds in the stratum corneum, facilitating the removal of dead skin cells and promoting the turnover of new cells .
- Collagen Production : Research indicates that this compound directly stimulates collagen synthesis in fibroblasts. It modulates matrix degradation via cytokines released from keratinocytes, particularly interleukin-1 alpha (IL-1α), which plays a key role in matrix remodeling .
2. Antibacterial Activity
This compound exhibits significant antibacterial properties against Propionibacterium acnes (C. acnes), a bacterium implicated in acne development. The antibacterial efficacy is influenced by pH levels:
- pH Dependence : At lower pH levels (3.0 to 4.0), this compound demonstrates potent antibacterial activity, with minimum bactericidal concentrations (MBC) recorded at 12.5 mM at pH 3.0 and 25 mM at pH 4.0 .
- Mechanism of Action : The nonionic form of this compound is more effective at lower pH levels, leading to increased membrane permeability and subsequent bacterial cell death .
Table 1: Summary of Key Studies on this compound
Clinical Applications
This compound is widely used in dermatological treatments, particularly for:
- Chemical Peels : Used to treat photoaging, acne scars, and hyperpigmentation due to its exfoliating properties.
- Skincare Products : Incorporated into formulations aimed at improving skin texture and reducing signs of aging.
Safety Considerations
While this compound is generally considered safe for topical use, optimal concentrations must be determined to minimize irritation. Regulatory guidelines recommend specific concentrations for various applications to ensure efficacy while reducing adverse effects .
Q & A
Q. What are the standard analytical methods for quantifying glycolic acid in biological matrices?
this compound quantification in biological samples (e.g., tissues, bacterial cultures) is typically performed using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) . This method provides high sensitivity and reproducibility, with protocols optimized for minimal interference from organic acids like lactic or citric acid . For tissue samples, homogenization and protein precipitation are critical pre-treatment steps to avoid matrix effects.
Q. What are the primary synthetic routes for this compound production in laboratory settings?
The two most common methods are:
- Carbonylation of formaldehyde : Catalyzed by strong acids (e.g., H₂SO₄) under high pressure, yielding this compound with industrial scalability but requiring purification to remove byproducts like formic acid .
- Hydrogenation of oxalic acid : Uses heterogeneous catalysts (e.g., ruthenium on carbon supports) to reduce oxalic acid at moderate temperatures (80–120°C), achieving yields >85% .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
Key precautions include:
- Storage : Keep in airtight containers at room temperature, shielded from light and moisture to prevent decomposition into toxic byproducts (e.g., carbon monoxide) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid dermal irritation. Engineering controls (fume hoods) are mandatory during heating or reactions with bases .
Advanced Research Questions
Q. How can catalytic systems be optimized for selective this compound synthesis from oxalic acid?
Advanced catalyst design focuses on:
- Metal-Support Interactions : Ruthenium (Ru) on carbon supports enhances activity, while tin (Sn) promoters improve selectivity by suppressing side products (e.g., acetic acid) .
- Reaction Engineering : Lowering reaction temperatures (<100°C) and optimizing H₂ pressure (10–20 bar) minimizes energy costs and improves this compound yield .
Q. What methodologies address interspecies metabolic differences in this compound toxicity studies?
Pharmacokinetic (PBPK) modeling is critical to account for species-specific enzyme expression (e.g., glycolate oxidase). Rodent studies require adjustments due to placental concentration of this compound in embryos, unlike humans. In vitro assays using human liver slices or microsomal preparations validate metabolic saturation points .
Q. How can bio-based this compound production via E. coli fermentation be optimized for cost efficiency?
Strategies include:
- Substrate Engineering : Using lignocellulosic hydrolysates as low-cost carbon sources.
- Downstream Processing : Hybrid membrane filtration (nanofiltration + electrodialysis) reduces purification costs by 30% compared to traditional crystallization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in this compound purity claims between enzymatic and chemical synthesis methods?
Enzymatic routes (e.g., via engineered E. coli) are reported to produce fewer impurities, but peer-reviewed analyses show residual proteins and cofactors in fermentation batches . Rigorous characterization using LC-MS/MS and NMR is recommended to quantify impurities, as HPLC-RID alone may miss non-UV-active contaminants .
Q. Why do metabolic studies show conflicting this compound toxicity thresholds across species?
Rodent models exhibit higher embryonic this compound accumulation due to yolk sac placental transfer, whereas primates lack this mechanism. Researchers must normalize doses by placental surface area or use in vitro human trophoblast models to improve translational relevance .
Methodological Frameworks
What criteria ensure rigorous formulation of this compound research questions?
Apply the FINER framework :
Q. How should researchers structure experimental reports for reproducibility?
Follow Beilstein Journal guidelines :
- Detailed Methods : Include catalyst preparation protocols, HPLC parameters, and raw data in supplementary files.
- Reproducibility Notes : Specify batch numbers for chemicals and equipment calibration dates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
